molecular formula C18H18BrN5O2 B2417410 N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide CAS No. 922109-88-4

N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide

Cat. No.: B2417410
CAS No.: 922109-88-4
M. Wt: 416.279
InChI Key: SCBMVIGFJVWVNN-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be based on its IUPAC name. It contains a pyrazolo[3,4-d]pyrimidine core, which is a bicyclic structure with two nitrogen atoms in the pyrazole ring and two nitrogen atoms in the pyrimidine ring . The compound also contains a bromobenzyl group and a cyclopropanecarboxamide group attached to the core structure .

Scientific Research Applications

Anticancer and Anti-5-lipoxygenase Agents

A series of pyrazolopyrimidines derivatives, including ones structurally similar to the specified compound, have shown potential as anticancer and anti-5-lipoxygenase agents. These compounds were synthesized and their cytotoxic activities were evaluated against HCT-116 and MCF-7 cancer cell lines. The structure-activity relationship (SAR) was also discussed to understand their biological effectiveness (Rahmouni et al., 2016).

Solid-Phase Synthetic Method for Compound Library

A solid-phase synthetic method was developed to produce a compound library of N-alkyl-4-alkylamino-1-aryl-1H-pyrazolo[3,4-d]pyrimidine-6-carboxamide derivatives. This method is significant for the efficient synthesis of a variety of compounds based on the biologically active 1-aryl-1H-pyrazolo[3,4-d]pyrimidine scaffold, which can include compounds structurally similar to the specified chemical (Heo & Jeon, 2017).

Antimicrobial Activity

New pyrazole and fused pyrazolo[3,4-d]-pyrimidine derivatives, structurally related to the compound , have been synthesized and evaluated for their antimicrobial activities. These compounds were found to be effective against various microbial strains, demonstrating the potential of pyrazolopyrimidine derivatives in antimicrobial research (Abunada et al., 2008).

Enzymatic Activity Enhancement

Research has shown that certain pyrazolopyrimidinyl keto-esters and their derivatives, which may include structures similar to the specified compound, have the ability to enhance enzymatic activities, particularly increasing the reactivity of cellobiase (Abd & Awas, 2008).

Future Directions

The future directions for research on this compound could involve further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could potentially lead to the discovery of new pharmaceutical applications for this compound or its derivatives .

Properties

IUPAC Name

N-[2-[5-[(4-bromophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]cyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrN5O2/c19-14-5-1-12(2-6-14)10-23-11-21-16-15(18(23)26)9-22-24(16)8-7-20-17(25)13-3-4-13/h1-2,5-6,9,11,13H,3-4,7-8,10H2,(H,20,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCBMVIGFJVWVNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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